2-Mercaptoethanesulfonic acid sodium

Beschreibung

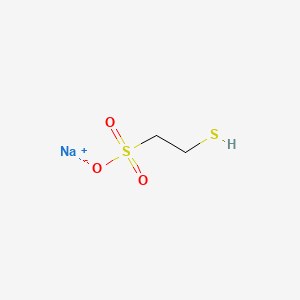

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

19767-45-4 |

|---|---|

Molekularformel |

C2H6NaO3S2 |

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

sodium 2-sulfanylethanesulfonate |

InChI |

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5); |

InChI-Schlüssel |

PYTISYCTLQTCTM-UHFFFAOYSA-N |

Isomerische SMILES |

C(CS(=O)(=O)[O-])S.[Na+] |

Kanonische SMILES |

C(CS(=O)(=O)O)S.[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

19767-45-4 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

3375-50-6 (parent cpd) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Mercaptoethanesulfonic Acid Sodium Salt (Mesna)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-mercaptoethanesulfonic acid sodium salt, commonly known as Mesna. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development. This document details the compound's core chemical data, its multifaceted mechanism of action as both a targeted uroprotective agent and a broad-spectrum antioxidant, and its influence on cellular signaling pathways, particularly the NF-κB pathway. Detailed experimental protocols for in vivo and in vitro applications are provided to facilitate practical application in a research setting.

Core Chemical and Physical Properties

This compound salt is a synthetic thiol compound.[1] It is a white to off-white crystalline powder that is highly soluble in water.[2][3]

| Property | Value | References |

| Molecular Formula | C₂H₅NaO₃S₂ | [1][4] |

| Molecular Weight | 164.18 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [4][6] |

| Melting Point | >240°C with decomposition | [3][7] |

| Solubility | - Water: 50 mg/mL- DMSO: 33 mg/mL- Methanol: Soluble- Ethanol: Slightly soluble (<1 mg/mL)- Cyclohexane: Practically insoluble | [2][3][7] |

| pKa (Thiol Group) | ~9.5 - 10.5 | [1] |

| Storage Temperature | Ambient | [3] |

| Stability | Stable under ordinary conditions. Incompatible with strong oxidizing agents. | [2] |

Mechanism of Action

Mesna's biological activity is primarily attributed to its sulfhydryl (-SH) group. Its mechanisms of action can be categorized into two main areas: uroprotection and antioxidant effects.

Uroprotective Mechanism

Mesna is widely used as a detoxifying agent to prevent hemorrhagic cystitis induced by oxazaphosphorine chemotherapeutic agents such as cyclophosphamide and ifosfamide. These anticancer drugs are metabolized in the liver to produce acrolein, a highly reactive and urotoxic metabolite that accumulates in the bladder.

The uroprotective action of Mesna occurs in the urinary tract. The thiol group of Mesna undergoes a Michael addition reaction with the α,β-unsaturated aldehyde of acrolein, forming a stable and non-toxic thioether conjugate that is then safely excreted.

References

- 1. Buy 2-Mercaptoethanesulfonic acid (EVT-298592) | 3375-50-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesna as a Reducing Agent: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesna (sodium 2-mercaptoethanesulfonate) is a potent reducing agent and antioxidant, primarily recognized for its clinical role as a uroprotective agent during chemotherapy with cyclophosphamide and ifosfamide. Its mechanism of action extends beyond the well-documented detoxification of the urotoxic metabolite acrolein. This technical guide delves into the core mechanisms of Mesna as a reducing agent, detailing its chemical reactivity, its role as a free radical scavenger, and its influence on key inflammatory signaling pathways. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development.

Core Mechanism of Action: Thiol-Mediated Reduction

The principal reducing activity of Mesna is attributed to its free sulfhydryl (-SH) group. This functional group readily donates a hydrogen atom or an electron, enabling it to neutralize reactive electrophilic species and free radicals.

Detoxification of Acrolein via Michael Addition

The primary clinical application of Mesna is to mitigate the hemorrhagic cystitis induced by the chemotherapeutic agents cyclophosphamide and ifosfamide. These drugs are metabolized to acrolein, a highly reactive α,β-unsaturated aldehyde that accumulates in the bladder and causes severe urothelial damage. Mesna's free sulfhydryl group acts as a nucleophile and undergoes a Michael addition reaction with the electrophilic β-carbon of acrolein. This covalent conjugation forms a stable, non-toxic thioether compound that is readily excreted in the urine, thereby neutralizing the toxic effects of acrolein.[1]

Caption: Michael addition of Mesna to acrolein.

The Mesna-Dimesna Redox Cycle

In the bloodstream, Mesna is rapidly oxidized to its inactive disulfide form, dimesna (2,2'-dithiobis(ethanesulfonate)).[1] This oxidation protects systemic tissues from unwanted thiol activity. Upon reaching the kidneys, dimesna is efficiently reduced back to the active Mesna by the renal tubular epithelium and excreted into the urine.[1] This targeted reactivation concentrates the protective reducing agent in the bladder where it can neutralize acrolein.

References

Mesna as a Cytoprotective Agent in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesna (sodium 2-mercaptoethane sulfonate) is a synthetic thiol compound recognized for its cytoprotective properties. Primarily utilized in clinical settings as a uroprotective agent to mitigate the urotoxic effects of chemotherapeutic agents like cyclophosphamide and ifosfamide, its utility extends to in vitro applications as a protective agent in cell culture models. This technical guide provides an in-depth overview of Mesna's mechanisms of action, its application in cell culture, and detailed experimental protocols for its use as a cytoprotective agent.

Core Mechanisms of Cytoprotection

Mesna's protective effects are rooted in its chemical structure, specifically the presence of a free thiol (-SH) group. This functional group enables Mesna to act through two primary mechanisms: direct chemical neutralization of toxic metabolites and antioxidant activity.

Acrolein Scavenging

The principal mechanism for which Mesna is known is the detoxification of acrolein, a highly reactive and urotoxic metabolite of cyclophosphamide and ifosfamide.[1][2] In a cell culture context, where these chemotherapeutic agents or acrolein itself might be used to induce cytotoxicity, Mesna's thiol group reacts with the α,β-unsaturated aldehyde of acrolein. This Michael addition reaction forms a stable, non-toxic thioether conjugate, which is then excreted from the cells, preventing acrolein-induced cellular damage, including DNA and protein adduction.[2][3]

Antioxidant Properties

Mesna exhibits significant antioxidant capabilities, contributing to its cytoprotective effects beyond acrolein neutralization.[2] It can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.[2] Furthermore, Mesna can participate in thiol-disulfide exchange reactions, including the reduction of oxidized glutathione (GSSG) back to its reduced state (GSH), a critical component of the cell's endogenous antioxidant defense system.

Quantitative Data on Cytoprotective Efficacy

The following tables summarize the available quantitative data on Mesna's cytoprotective effects in various in vitro models.

Table 1: Cytoprotective Effect of Mesna against Cisplatin-induced Cytotoxicity in HepG2 Cells

| Cisplatin Concentration (µg/mL) | Cell Viability without Mesna (24h) | Cell Viability with Mesna (24h) | Cell Viability without Mesna (48h) | Cell Viability with Mesna (48h) | Cell Viability without Mesna (72h) | Cell Viability with Mesna (72h) |

| 2.5 | ~90% | ~90% | ~85% | ~85% | ~80% | ~80% |

| 5 | ~80% | ~80% | ~75% | ~75% | ~70% | ~70% |

| 10 | ~70% | ~70% | ~60% | ~60% | ~55% | ~55% |

| 20 | ~55% | ~55% | ~45% | ~45% | ~40% | ~40% |

| 40 | ~40% | ~40% | ~35% | ~35% | ~30% | ~30% |

| 80 | ~30% | ~30% | ~25% | ~25% | ~20% | ~20% |

| Data extrapolated from graphical representations in Li et al., 2013.[4] The study concluded that Mesna did not interfere with the anti-tumor efficacy of cisplatin in this cell line. |

Table 2: Qualitative Cytoprotective Effects of Mesna in a Cell Culture Model

| Cell Line | Toxin | Observed Protective Effect | Reference |

| Chinese Hamster V-79-753B | Cisplatin | Afforded protection against cytotoxicity | [1] |

Signaling Pathways in Mesna-Mediated Cytoprotection

While the direct chemical interactions of Mesna are well-established, its influence on intracellular signaling pathways is an area of ongoing investigation.

NF-κB Signaling Pathway

In vivo studies have suggested that Mesna may exert anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key regulator of the inflammatory response and cell survival. Its inhibition would lead to a downregulation of pro-inflammatory cytokines and other mediators of cellular stress. However, direct in vitro evidence of Mesna's modulation of the NF-κB pathway in cultured cells is currently limited and represents an area for future research.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes. Given Mesna's demonstrated antioxidant properties, it is plausible that it may modulate the Nrf2 pathway. However, to date, there is no direct in vitro evidence to support this hypothesis. This remains a promising avenue for further investigation into Mesna's cytoprotective mechanisms.

Experimental Protocols

The following protocols provide a framework for assessing the cytoprotective effects of Mesna in a cell culture setting.

Protocol 1: Assessment of Mesna's Cytoprotection using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability and determine the cytoprotective effect of Mesna against a chosen toxin.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Mesna solution (sterile, stock solution in PBS or culture medium)

-

Cytotoxic agent (e.g., acrolein, cisplatin)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Mesna Pre-treatment (Optional but Recommended):

-

Prepare serial dilutions of Mesna in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the Mesna-containing medium to the appropriate wells. Include a vehicle control (medium without Mesna).

-

Incubate for a predetermined pre-treatment time (e.g., 1-4 hours).

-

-

Toxin Treatment:

-

Prepare serial dilutions of the cytotoxic agent in complete culture medium, with and without the corresponding concentrations of Mesna.

-

Remove the pre-treatment medium (if applicable) and add 100 µL of the toxin-containing medium (with or without Mesna) to the respective wells.

-

Include control wells: cells with medium only (no toxin, no Mesna), cells with Mesna only, and cells with toxin only.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).

-

Plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) of the toxin in the presence and absence of Mesna.

Protocol 2: Assessment of Mesna's Antioxidant Activity

This protocol provides a general framework for evaluating the antioxidant effect of Mesna in cell culture, for example, by measuring intracellular ROS levels.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Mesna solution

-

Oxidative stress-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide)

-

Fluorescent ROS probe (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

-

Mesna Treatment: Treat cells with various concentrations of Mesna for a predetermined time.

-

ROS Probe Loading: Load the cells with a fluorescent ROS probe according to the manufacturer's instructions.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

Data Analysis:

-

Compare the fluorescence levels in Mesna-treated cells to those in untreated cells to determine the reduction in ROS.

Conclusion

Mesna is a versatile cytoprotective agent with clear mechanisms of action that are relevant to in vitro studies. Its ability to neutralize toxic aldehydes and scavenge reactive oxygen species makes it a valuable tool for protecting cells from various cytotoxic insults in a controlled cell culture environment. While its effects on specific signaling pathways like NF-κB and Nrf2 in vitro require further elucidation, the existing evidence strongly supports its utility in a research setting. The provided protocols offer a starting point for researchers to incorporate Mesna into their experimental designs to investigate and mitigate cellular damage.

References

- 1. Mesna does not reduce cisplatin induced nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Mesna? [synapse.patsnap.com]

- 3. scielo.br [scielo.br]

- 4. The mechanism of mesna in protection from cisplatin-induced ovarian damage in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical and Chemical Characteristics of Mesna Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesna, chemically known as sodium 2-mercaptoethanesulfonate, is a vital uroprotective agent administered in conjunction with certain chemotherapy drugs, primarily ifosfamide and cyclophosphamide, to mitigate the risk of hemorrhagic cystitis. Its efficacy is rooted in the targeted neutralization of acrolein, a toxic metabolite of these chemotherapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Mesna powder. It includes tabulated quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its mechanism of action and analytical workflows to support researchers, scientists, and drug development professionals in their work with this important compound.

Physical Characteristics

Mesna powder is a white to off-white crystalline solid with a characteristic odor. It is a hygroscopic substance and should be stored in a dry environment.

| Physical Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Odor | Characteristic | [1] |

| Melting Point | >240 °C (with decomposition) | [2] |

Chemical Characteristics

Mesna is the sodium salt of 2-mercaptoethanesulfonic acid. Its chemical structure features a thiol (-SH) group, which is central to its biological activity, and a sulfonate (-SO₃⁻) group, which imparts high water solubility.

| Chemical Property | Value/Description | Reference |

| Chemical Name | Sodium 2-mercaptoethanesulfonate | [3] |

| Synonyms | Mesnum, Uromitexan, Mesnex | [3] |

| Molecular Formula | C₂H₅NaO₃S₂ | [4] |

| Molecular Weight | 164.18 g/mol | [4] |

| CAS Number | 19767-45-4 | [2] |

| Stability | Stable under standard conditions. In the presence of oxygen, it can oxidize to form its disulfide dimer, dimesna. | [5] |

Solubility

Mesna exhibits high solubility in aqueous solutions and is also soluble in some polar organic solvents.

| Solvent | Solubility | Reference |

| Water | Freely soluble (50 mg/mL) | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (33 mg/mL) | [2] |

| Methanol | Soluble | [1] |

| Ethanol | Slightly soluble | [2] |

| Cyclohexane | Practically insoluble | [2] |

pKa

Spectroscopic Properties

Infrared (IR) Spectroscopy

The FT-IR spectrum of Mesna powder shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2560 | Thiol (-SH) | Stretching |

| ~1200-1300 | Sulfonate (-SO₃⁻) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of Mesna. In solution, Mesna predominantly exists in a trans-rotameric form[6].

¹H NMR: The proton NMR spectrum would be expected to show two triplets corresponding to the two methylene (-CH₂-) groups.

¹³C NMR: The carbon-13 NMR spectrum would display two distinct signals for the two carbon atoms in different chemical environments.

UV-Visible (UV-Vis) Spectroscopy

Mesna exhibits UV absorption maxima that can be utilized for its quantification.

| Wavelength (nm) | Description |

| ~210-214 | Used for UV detection in HPLC analysis |

| 250 and 290 | Absorption maxima |

Uroprotective Mechanism of Action

The primary mechanism of Mesna's uroprotective effect is the neutralization of acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide[7][8][9]. After administration, Mesna is oxidized in the bloodstream to its inactive disulfide form, dimesna[5][7]. Upon reaching the kidneys, dimesna is reduced back to the active Mesna, which is then excreted into the bladder[5][7]. In the bladder, the free thiol group of Mesna acts as a nucleophile and reacts with the electrophilic α,β-unsaturated aldehyde of acrolein via a Michael addition reaction[8]. This reaction forms a stable, non-toxic thioether conjugate that is safely excreted in the urine, thus preventing acrolein-induced bladder damage and hemorrhagic cystitis[7][8].

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Automatic 1H NMR Assignment - Mestrelab Resources [mestrelab.com]

- 4. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 5. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nuclear magnetic resonance spectra and molecular structure of mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Mesna? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Antioxidant Properties of Mesna

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesna (sodium 2-mercaptoethane sulfonate) is a synthetic thiol compound primarily known for its uroprotective effects during chemotherapy with agents like cyclophosphamide and ifosfamide. Beyond this well-established clinical application, a growing body of evidence highlights Mesna's significant antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms underlying Mesna's antioxidant activity, supported by quantitative data from preclinical studies, detailed experimental protocols for assessing its efficacy, and visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of Mesna in conditions associated with oxidative stress.

Core Mechanism of Antioxidant Action

Mesna's antioxidant capabilities are fundamentally attributed to its free thiol (-SH) group. This functional group allows Mesna to participate in a variety of redox reactions, thereby neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The primary mechanisms of action are:

-

Direct ROS Scavenging: The sulfhydryl group of Mesna can directly donate a hydrogen atom to neutralize highly reactive free radicals, such as hydroxyl radicals (•OH) and superoxide anions (O2•−). This direct scavenging activity prevents these ROS from damaging critical cellular components like lipids, proteins, and DNA.

-

Restoration of Intracellular Glutathione Levels: Mesna plays a crucial role in maintaining the intracellular pool of glutathione (GSH), a major endogenous antioxidant.[1] In states of oxidative stress, GSH is depleted as it is oxidized to glutathione disulfide (GSSG). Mesna can help regenerate GSH from GSSG, thereby restoring the cell's primary defense against oxidative damage.[1]

-

Inhibition of Lipid Peroxidation: By scavenging ROS, Mesna effectively inhibits the chain reaction of lipid peroxidation, a process that damages cell membranes and generates cytotoxic byproducts. A key marker of lipid peroxidation, malondialdehyde (MDA), has been consistently shown to be reduced in the presence of Mesna in various experimental models of oxidative stress.

Quantitative Data Summary

The following tables summarize the quantitative effects of Mesna on key markers of oxidative stress and antioxidant enzyme activity, as reported in various preclinical studies.

Table 1: Effect of Mesna on Markers of Oxidative Stress

| Parameter | Animal Model | Tissue | Treatment | Result | Reference |

| Malondialdehyde (MDA) | Rat (Ischemia/Reperfusion) | Kidney | Mesna (150 mg/kg, i.p.) | Significant decrease in MDA levels compared to the I/R group. | [2] |

| Rat (Ischemia/Reperfusion) | Liver | Mesna (150 mg/kg, i.p.) | Decreased MDA levels back to control levels. | ||

| Glutathione (GSH) | Rat (Ischemia/Reperfusion) | Kidney | Mesna (150 mg/kg, i.p.) | Restored reduced GSH levels to near control levels. | [2] |

| Rat (Ischemia/Reperfusion) | Liver | Mesna (150 mg/kg, i.p.) | Increased hepatic GSH levels back to control levels. |

Table 2: Effect of Mesna on Antioxidant Enzyme Activity

| Enzyme | Animal Model | Tissue | Treatment | Result | Reference |

| Superoxide Dismutase (SOD) | Rabbit (Ifosfamide-induced HC) | Serum | Mesna + Celery Seed Oil | Significant increase in SOD activity compared to the Ifosfamide group. | |

| Rat (Intestinal I/R) | Intestine, Liver, Kidney, Lung | Mesna | Significant recovery in SOD activity. | ||

| Catalase (CAT) | Rabbit (Ifosfamide-induced HC) | Serum | Mesna + Celery Seed Oil | Significant increase in CAT activity compared to the Ifosfamide group. | |

| Rat (Intestinal I/R) | Intestine, Liver, Kidney, Lung | Mesna | Significant recovery in CAT activity. | ||

| Glutathione Peroxidase (GPx) | Rabbit (Ifosfamide-induced HC) | Serum | Mesna + Celery Seed Oil | Significant increase in GPx activity compared to the Ifosfamide group. | |

| Rat (Intestinal I/R) | Intestine, Liver, Kidney, Lung | Mesna | Significant recovery in GPx activity. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to assess the antioxidant properties of Mesna.

Measurement of Malondialdehyde (MDA) Levels

This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay, which spectrophotometrically measures the product of the reaction between MDA and thiobarbituric acid (TBA).

Materials:

-

Tissue homogenate

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Spectrophotometer

-

Water bath

Procedure:

-

To 0.5 mL of tissue homogenate, add 2.5 mL of 10% TCA.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Transfer 2.5 mL of the supernatant to a new tube.

-

Add 2.5 mL of 0.67% TBA solution to the supernatant.

-

Incubate the mixture in a boiling water bath for 15 minutes.

-

Allow the mixture to cool to room temperature.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

Calculate the MDA concentration using an extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹. Results are typically expressed as nmol/mg of protein.

Measurement of Reduced Glutathione (GSH) Levels

This protocol is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically.

Materials:

-

Tissue homogenate

-

Metaphosphoric acid (MPA) (5%)

-

DTNB solution

-

Glutathione reductase (GR)

-

NADPH

-

Spectrophotometer

Procedure:

-

Homogenize tissue samples in ice-cold 5% MPA.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the GSH assay.

-

In a 96-well plate, add the sample supernatant, DTNB solution, and GR.

-

Initiate the reaction by adding NADPH.

-

Measure the absorbance at 412 nm at various time points.

-

The rate of change in absorbance is proportional to the GSH concentration.

-

Calculate the GSH concentration by comparing the rate of the sample to a standard curve prepared with known concentrations of GSH. Results are typically expressed as µmol/g of tissue or nmol/mg of protein.

Measurement of Superoxide Dismutase (SOD) Activity

This assay is based on the ability of SOD to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

Materials:

-

Tissue homogenate

-

Xanthine solution

-

Xanthine oxidase solution

-

Nitroblue tetrazolium (NBT) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the tissue homogenate, xanthine, and NBT.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate the mixture at room temperature for a set period (e.g., 20 minutes).

-

Measure the absorbance of the resulting formazan product at 560 nm.

-

The inhibition of NBT reduction is proportional to the SOD activity.

-

One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Results are expressed as U/mg of protein.

Measurement of Catalase (CAT) Activity

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Materials:

-

Tissue homogenate

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer

Procedure:

-

Add the tissue homogenate to a cuvette containing phosphate buffer.

-

Initiate the reaction by adding H₂O₂ solution.

-

Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes).

-

The rate of decrease in absorbance is proportional to the catalase activity.

-

Calculate the enzyme activity using the extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹). Results are typically expressed as U/mg of protein.

Signaling Pathways

Mesna's antioxidant effects are also mediated through its influence on key intracellular signaling pathways that regulate inflammation and the cellular antioxidant response.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammatory responses and can be activated by oxidative stress. Studies have shown that Mesna can inhibit the activation of NF-κB. While the precise molecular mechanism is still under investigation, it is proposed that Mesna's thiol group may interfere with the signaling cascade that leads to NF-κB activation. This could occur through the inhibition of IκBα degradation, which would prevent the release and nuclear translocation of the active p65 subunit of NF-κB. By inhibiting NF-κB, Mesna can downregulate the expression of pro-inflammatory cytokines and other mediators that contribute to oxidative damage.

Figure 1: Proposed mechanism of NF-κB inhibition by Mesna.

Potential Interaction with the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including those for SOD, CAT, and enzymes involved in GSH synthesis.

While there is currently no direct experimental evidence specifically linking Mesna to the activation of the Nrf2 pathway, it is a plausible mechanism that warrants further investigation. Thiol-reactive compounds are known to be potent activators of Nrf2 by modifying specific cysteine residues on Keap1, leading to the release of Nrf2. Given that Mesna is a thiol-containing compound, it is conceivable that it could interact with Keap1 and activate the Nrf2/ARE pathway. Future research should explore this potential mechanism to provide a more complete understanding of Mesna's antioxidant properties.

Figure 2: Hypothesized interaction of Mesna with the Nrf2 pathway.

Conclusion

Mesna exhibits robust antioxidant properties mediated through direct ROS scavenging, maintenance of the intracellular glutathione pool, and inhibition of lipid peroxidation. Preclinical data consistently demonstrate its ability to mitigate oxidative damage in various tissues. Furthermore, its inhibitory effect on the pro-inflammatory NF-κB pathway underscores its therapeutic potential in oxidative stress-related diseases. While its interaction with the Nrf2 pathway remains to be elucidated, the existing evidence strongly supports the continued investigation of Mesna as a potent antioxidant agent for a range of clinical applications beyond its current use as a uroprotectant. This guide provides a foundational resource for researchers to design and interpret future studies aimed at fully characterizing and harnessing the antioxidant capabilities of Mesna.

References

- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

Mesna: A Thermally Stable Acidic Compound in Pharmaceutical Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mesna, chemically known as sodium 2-mercaptoethanesulfonate, is a synthetic organosulfur compound with significant applications in clinical oncology. While widely recognized for its role as a uroprotective agent, its intrinsic chemical properties as a thermally stable and acidic molecule warrant a deeper technical examination. This guide provides a comprehensive overview of Mesna's chemical and physical characteristics, with a particular focus on its thermal stability and acidic nature. It summarizes quantitative data, details relevant experimental protocols, and clarifies its established mechanism of action. Contrary to the notion of it being a cofactor, this paper establishes that Mesna's primary function is that of a potent chemical scavenger.

Introduction

Mesna is an essential adjuvant therapy used to mitigate the urotoxic effects of certain chemotherapeutic agents, namely cyclophosphamide and ifosfamide.[1][2] These anticancer drugs are metabolized to acrolein, a highly reactive and toxic compound that accumulates in the bladder, leading to hemorrhagic cystitis.[3] Mesna's utility stems from its sulfhydryl group, which effectively neutralizes acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted.[4]

Beyond its clinical application, Mesna possesses notable physicochemical properties. It is a white, crystalline, water-soluble solid, and as the sodium salt of a sulfonic acid, it exhibits acidic characteristics. Furthermore, it demonstrates considerable stability under various storage conditions, a critical attribute for a pharmaceutical agent.

This technical guide aims to provide an in-depth analysis of Mesna's properties, moving beyond its clinical use to its fundamental chemistry. It will present available quantitative data on its stability and acidity, outline experimental methodologies for its characterization, and provide visual representations of its mechanism of action and analytical workflows.

A Note on Terminology: The Role of Mesna as a "Cofactor"

The term "cofactor" in biochemistry refers to a non-protein chemical compound or metallic ion that is required for an enzyme's catalytic activity. Extensive review of the scientific literature indicates that Mesna does not function as a cofactor in any known enzymatic reaction. Its mechanism of action is a direct, non-enzymatic chemical reaction with a toxic metabolite.[4] Therefore, this guide will focus on its established role as a chemical detoxifying agent and its properties as a thermally stable acidic compound.

Quantitative Data

The following tables summarize the key quantitative data regarding Mesna's physicochemical properties.

Table 1: General Physicochemical Properties of Mesna

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅NaO₃S₂ | |

| Molar Mass | 164.18 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >240°C with decomposition | |

| Solubility | Soluble in water (50 mg/mL), DMSO (33 mg/mL). Slightly soluble in ethanol. |

Table 2: Acidity of 2-Mercaptoethanesulfonic Acid

| Functional Group | pKa | Reference(s) |

| Sulfonic Acid (SO₃H) | < 0 (strong acid) | General chemical knowledge |

| Thiol (SH) | 9.5 | [1] |

Table 3: Thermal Stability of Mesna in Aqueous Solutions

| Concentration & Conditions | Stability Results | Reference(s) |

| Undiluted aqueous formulation in polypropylene syringes | Stable for at least 9 days at 5°C, 24°C, and 35°C. | |

| 20 mg/mL in glass vials at 37°C | 40% decrease in concentration by day 14. | |

| Admixtures with cyclophosphamide in dextrose 5% infusion bags at 4°C | Retained at least 90% of initial concentration at 48 hours. | |

| Admixtures with cyclophosphamide in dextrose 5% infusion bags at room temperature | Drug concentrations <80% of initial at 96 hours. | |

| 1:1 ifosfamide and mesna (10, 20, and 30 mg/mL) in 0.9% sodium chloride in PVC bags at room temperature | Physicochemically stable (>94%) for 14 days. | |

| Ifosfamide and mesna solution at 37°C | 7% loss of ifosfamide at 9 days. |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Mesna is the chemical neutralization of acrolein. This process, known as a Michael addition, is a direct chemical reaction and does not involve an enzymatic pathway.

Caption: Michael addition of Mesna to acrolein prevents bladder damage.

In the bloodstream, Mesna is rapidly oxidized to its disulfide form, dimesna. Upon renal filtration and excretion into the urine, dimesna is reduced back to the active thiol form, Mesna, where it can then react with acrolein.

Caption: In vivo activation of Mesna in the urinary tract.

Experimental Protocols

This section details the methodologies for key experiments related to the analysis of Mesna's stability and properties.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for determining Mesna in the presence of its degradation products.

Objective: To quantify the concentration of Mesna over time under various stress conditions (e.g., temperature, pH).

Instrumentation:

-

HPLC instrument with a UV detector

-

Reversed-phase C16 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Phosphoric acid

-

Sodium hydroxide

-

Distilled water

-

Mesna reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of methanol and phosphate buffer (e.g., 10:90, v/v). Adjust the pH of the buffer to 3.0 with phosphoric acid. Filter and degas the mobile phase.

-

Standard Solution Preparation: Prepare a stock solution of Mesna reference standard in distilled water. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 1000 µg/mL.

-

Sample Preparation: Prepare Mesna solutions at the desired concentration in the appropriate matrix (e.g., 0.9% sodium chloride, dextrose 5%). Subject the samples to the desired stress conditions (e.g., incubation at 4°C, 25°C, 37°C). At specified time points, withdraw an aliquot of the sample and dilute it with the mobile phase to fall within the calibration range.

-

Chromatographic Conditions:

-

Column: RP amide C16

-

Mobile Phase: Methanol-phosphate buffer (10:90, v/v, pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples. Quantify the Mesna concentration in the samples by comparing the peak area to the calibration curve.

Caption: Workflow for assessing Mesna's stability using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Product Identification

This protocol provides a general framework for identifying degradation products of Mesna, such as its dimer, dimesna.

Objective: To structurally identify the products of Mesna degradation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Mesna sample (stressed as described in 4.1)

-

Deuterated solvent (e.g., D₂O)

Procedure:

-

Sample Preparation: Lyophilize the stressed Mesna sample to remove water. Reconstitute the sample in a suitable deuterated solvent (e.g., D₂O).

-

NMR Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments such as COSY and HSQC may be useful for structural elucidation.

-

Spectral Analysis: Compare the spectra of the stressed sample to that of a fresh, unstressed Mesna standard. The appearance of new signals will indicate the formation of degradation products. The chemical shifts and coupling patterns of these new signals can be used to identify the structure of the degradation products (e.g., dimesna).

Conclusion

Mesna is a chemically robust and acidic molecule with a well-defined mechanism of action as a uroprotective agent. Its thermal stability is dependent on factors such as temperature, pH, and the presence of other substances, and this has been quantified in several studies. While it possesses a strongly acidic sulfonic acid group, its biological activity is primarily attributed to the nucleophilicity of its thiol group in a direct chemical reaction with acrolein. The available scientific evidence does not support the classification of Mesna as a cofactor. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its effective formulation, storage, and clinical application in drug development and research.

References

An In-depth Technical Guide to the Core Principles of Disulfide Bond Reduction by Mesna

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental principles underlying the reduction of disulfide bonds by sodium 2-mercaptoethanesulfonate (Mesna). It covers the core chemical mechanism, quantitative parameters, and practical applications, offering valuable insights for professionals in research and drug development.

Core Principles of Disulfide Reduction by Mesna

Mesna is a synthetic organosulfur compound featuring a free sulfhydryl (-SH) group, which is the basis of its reducing activity. The reduction of a disulfide bond (R-S-S-R') by Mesna is a classic example of a thiol-disulfide exchange reaction . This reaction is crucial for Mesna's function both as a therapeutic agent and as a tool in protein chemistry.

Mechanism of Action

The reaction proceeds through a two-step nucleophilic substitution (SN2) mechanism. The process is highly dependent on pH, as the reactive species is the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH).

-

Nucleophilic Attack : The Mesna thiolate anion attacks one of the sulfur atoms in the target disulfide bond. This breaks the disulfide bond and forms a new, transient mixed disulfide between Mesna and one of the original sulfur atoms. The other sulfur atom is released as a free thiol.

-

Resolution : A second Mesna thiolate molecule attacks the sulfur atom of the Mesna moiety in the mixed disulfide. This reaction releases the second original thiol and forms dimesna, the oxidized disulfide dimer of Mesna.

The overall reaction can be summarized as: 2 R'-SH (Mesna) + R-S-S-R (Disulfide) ⇌ R'-S-S-R' (dimesna) + 2 R-SH (Reduced Thiols)

This reversible process is fundamental to many of Mesna's applications, including its use in redox buffers for protein refolding.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Mesna's chemical properties and pharmacokinetics.

Table 1: Physicochemical and Pharmacokinetic Properties of Mesna

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₅NaO₃S₂ | N/A |

| Molecular Weight | 164.18 g/mol | N/A |

| Apparent Volume of Distribution | 0.65 ± 0.24 L/kg | [3] |

| Peak Plasma Time (Oral) | 1.5 - 4 hours (free Mesna) | [3] |

| Urinary Excretion | ~33% as Mesna, ~33% as dimesna |[3] |

Table 2: Parameters for Mesna Use in Protein Refolding

| Parameter | Condition | Reference |

|---|---|---|

| Unfolding Buffer | 4 M Guanidinium HCl, 100 mM TCEP | [1] |

| Refolding Redox Buffer | 3 mM Mesna, 1 mM dimesna | [1][4] |

| Optimal On-Column Refolding | 30 mM Mesna, 10 mM dimesna | [4] |

| Refolding Buffer pH | 8.0 (100 mM Tris-HCl, 100 mM NaCl) |[1][4] |

Key Applications in Research and Drug Development

While clinically known for preventing chemotherapy-induced hemorrhagic cystitis, Mesna's reducing properties make it a versatile tool in the laboratory.

-

Protein Refolding : The Mesna/dimesna pair can be used as a redox couple to facilitate the correct formation of disulfide bonds during protein refolding. It has shown refolding efficiency comparable to the standard glutathione (GSH/GSSG) system and is particularly useful in expressed protein ligation (EPL) workflows where other thiols might interfere with a C-terminal thioester.[2][5]

-

Antibody Fragmentation : Mild reducing agents like Mesna can be used to selectively break the inter-heavy chain disulfide bonds in antibodies (e.g., IgG), allowing for the production of functional antibody fragments like Fab or F(ab')₂ for research and therapeutic development.[6][7]

-

Expressed Protein Ligation (EPL) : In EPL, Mesna is often used to induce the cleavage of a target protein from an intein fusion tag, resulting in a protein with a reactive C-terminal thioester. This thioester is a key intermediate for native chemical ligation, a powerful method for protein semi-synthesis and modification.[8]

Mandatory Visualizations

The following diagrams illustrate the core chemical and biological pathways involving Mesna.

References

- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. research.tue.nl [research.tue.nl]

- 5. researchgate.net [researchgate.net]

- 6. Antibody Fragmentation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. youtube.com [youtube.com]

Foundational Research on Mesna as a Mucolytic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesna (sodium 2-mercaptoethanesulfonate) is a thiol compound recognized for its mucolytic properties, primarily attributed to its ability to cleave disulfide bonds within the mucin glycoprotein network of mucus. This action reduces the viscoelasticity of mucus, facilitating its clearance from the respiratory tract. This technical guide provides an in-depth overview of the foundational research on Mesna as a mucolytic agent, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, and outlining relevant experimental protocols. Visualizations of the proposed mechanism and experimental workflows are included to facilitate a comprehensive understanding of Mesna's mucolytic activity.

Introduction

Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchitis. The viscoelastic properties of mucus, largely determined by the concentration and cross-linking of mucin glycoproteins, are critical determinants of its transportability. Mucolytic agents aim to reduce the viscosity and/or elasticity of mucus to improve its clearance. Mesna has been investigated as a potent mucolytic agent, demonstrating a rapid onset of action in fluidizing bronchial secretions.[1] This guide delves into the fundamental scientific principles and experimental evidence supporting the use of Mesna for this indication.

Mechanism of Action: Disulfide Bond Cleavage

The primary mechanism underlying Mesna's mucolytic effect is the cleavage of disulfide (-S-S-) bonds that cross-link high-molecular-weight mucin polymers (primarily MUC5AC and MUC5B) in mucus. These disulfide bonds are crucial for maintaining the gel-like structure and high viscosity of mucus.

The free sulfhydryl group (-SH) on the Mesna molecule acts as a reducing agent, attacking the disulfide bridges in the mucin network. This thiol-disulfide exchange reaction results in the formation of smaller, less cross-linked mucin subunits, leading to a decrease in the overall viscoelasticity of the mucus.

A key study utilizing Electron Spin Resonance (ESR) spectroscopy provided evidence for this mechanism. The rate of decrease of the ESR signal, which corresponds to the rupture of disulfide bridges, was found to be significantly higher for Mesna compared to N-acetylcysteine, another common mucolytic agent.[1] This suggests a more rapid fluidization of mucus by Mesna.[1]

Caption: Mechanism of Mesna's mucolytic action via disulfide bond cleavage.

Quantitative Data on Mucolytic Efficacy

The mucolytic activity of Mesna has been quantified in various studies, although direct in vitro rheological data on human mucus remains limited in publicly available literature. The following tables summarize key findings from clinical and comparative studies.

Table 1: Clinical Observations of Mesna's Mucolytic Effect

| Study Population | Intervention | Outcome | Reference |

| 80 intensive care patients post-thoracic surgery | Bronchial lavage, instillation, or aerosolization with 5-10% Mesna solution | Rapid fluidization of bronchial secretions, facilitated aspiration.[1] | [1] |

| 20 mechanically ventilated patients | Endotracheal instillation of 3 mL Mesna | No improvement in airway resistance; potential for bronchospasm.[2] | [2] |

Table 2: Comparative Mucolytic Activity

| Comparison | Method | Result | Reference |

| Mesna vs. N-acetylcysteine | Electron Spin Resonance (ESR) on aspirated mucus | The rate of decrease of the ESR signal was much higher after Mesna treatment.[1] | [1] |

Experimental Protocols

In Vitro Mucolytic Activity Assay using Rheometry

This protocol outlines a general procedure for evaluating the mucolytic potential of Mesna on mucus samples (either native or artificial) using a rotational rheometer.

Objective: To quantify the change in viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of mucus upon treatment with Mesna.

Materials:

-

Rotational rheometer with cone-plate or parallel-plate geometry

-

Sputum/mucus sample (human or artificial)

-

Mesna solutions at various concentrations

-

Phosphate-buffered saline (PBS) as a control

-

Positive control (e.g., N-acetylcysteine solution)

-

Spatula

-

Pipettes

Procedure:

-

Sample Preparation:

-

If using human sputum, allow the sample to liquefy at room temperature for 30 minutes. Gently mix to ensure homogeneity.

-

If using artificial mucus, prepare it according to established protocols.

-

-

Rheometer Setup:

-

Set the rheometer to the desired temperature (e.g., 37°C).

-

Calibrate the geometry and set the gap (e.g., 1 mm for parallel plates).

-

-

Loading the Sample:

-

Carefully apply the mucus sample to the lower plate of the rheometer, avoiding air bubbles.

-

Lower the upper geometry to the set gap and trim any excess sample.

-

Allow the sample to equilibrate for 5-10 minutes.

-

-

Baseline Measurement:

-

Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant, low strain (within the linear viscoelastic region, typically 1%) to determine the initial G' and G'' of the untreated mucus.

-

-

Treatment Application:

-

Carefully add a defined volume of the Mesna solution (or control) to the edge of the sample. The concentration should be chosen based on clinically relevant doses.

-

-

Time-Sweep Measurement:

-

Immediately start a time-sweep measurement at a fixed frequency (e.g., 1 Hz) and strain to monitor the change in G' and G'' over time as the mucolytic agent diffuses into and acts on the mucus.

-

-

Final Frequency Sweep:

-

After a predetermined time (e.g., 30 minutes), perform a final frequency sweep to characterize the viscoelastic properties of the Mesna-treated mucus.

-

-

Data Analysis:

-

Plot G' and G'' as a function of frequency for the untreated and treated samples.

-

Calculate the percentage reduction in G' and G'' at a specific frequency to quantify the mucolytic effect.

-

References

Methodological & Application

Application Notes and Protocols for 2-Mercaptoethanesulfonic Acid Sodium (Mesna) in Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mesna in Protein Extraction

2-Mercaptoethanesulfonic acid sodium salt (Mesna) is a sulfhydryl compound commonly known for its clinical use as a uroprotective agent. In the realm of protein biochemistry, Mesna is recognized as an effective reducing agent, capable of cleaving disulfide bonds.[1] While traditionally more prevalent in protein refolding and intein-mediated protein ligation applications, its properties suggest a valuable role in protein extraction protocols to prevent oxidation and maintain protein integrity.[2][3] This document provides detailed application notes and protocols for the use of Mesna in protein extraction from various biological sources.

Mesna offers several advantages over commonly used reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME), including being odorless and highly soluble in aqueous solutions.[4] It can be used to maintain a reducing environment, preventing the formation of intermolecular and intramolecular disulfide bonds that can lead to protein aggregation and loss of function during the extraction process.[5]

Chemical Properties and Mechanism of Action

Mesna's primary function as a reducing agent in protein extraction is to protect cysteine residues from oxidation and to reduce any existing disulfide bonds. The sulfhydryl group (-SH) of Mesna readily donates a hydrogen atom to break the disulfide bond (S-S) in proteins, forming two free sulfhydryl groups on the protein and the disulfide form of Mesna, known as dimesna. This action helps to maintain proteins in a denatured or soluble state, which is often crucial for downstream applications like electrophoresis and chromatography.

Table 1: Comparison of Common Reducing Agents

| Property | This compound (Mesna) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |

| Odor | Odorless[4] | Faint, sulfurous | Strong, unpleasant[6] |

| Volatility | Low | Low | High[6] |

| Effective pH Range | Wide | Optimal at pH > 7 | Optimal at pH > 7.5 |

| Stability in Solution | Relatively stable | Prone to oxidation, especially at neutral to alkaline pH[6] | Prone to oxidation[6] |

| Typical Working Conc. | 5-20 mM (for extraction) | 1-10 mM (for extraction) | 0.1-0.5% (v/v) |

| Primary Applications | Protein refolding, intein-mediated ligation, potential for extraction | Protein extraction, electrophoresis, enzyme assays | Protein extraction, electrophoresis |

Experimental Protocols

The following protocols are adapted from standard protein extraction procedures, with Mesna substituted for more traditional reducing agents. Researchers should note that optimization of the Mesna concentration may be necessary for specific cell or tissue types and downstream applications.

Protocol 1: Protein Extraction from Cultured Mammalian Cells

Objective: To extract total protein from cultured mammalian cells using a RIPA-based lysis buffer containing Mesna.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA Lysis Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40 or Triton X-100

-

0.5% sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

-

This compound (Mesna)

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail (optional)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

-

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

-

-

Lysis Buffer Preparation:

-

Prepare the required volume of RIPA Lysis Buffer.

-

Immediately before use, add Mesna to a final concentration of 10-20 mM.

-

Add protease and phosphatase inhibitors to the lysis buffer according to the manufacturer's instructions.

-

-

Cell Lysis:

-

For adherent cells, add the appropriate volume of ice-cold RIPA Lysis Buffer with Mesna to the culture dish (e.g., 1 mL for a 10 cm dish). Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, add the appropriate volume of ice-cold RIPA Lysis Buffer with Mesna to the cell pellet and resuspend by gentle pipetting.

-

-

Incubation:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

-

Clarification:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

-

-

Quantification and Storage:

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

-

Store the protein lysate in aliquots at -80°C for long-term storage.

-

Protocol 2: Protein Extraction from Animal Tissue

Objective: To extract total protein from animal tissue using a lysis buffer containing Mesna.

Materials:

-

Animal tissue (e.g., liver, muscle, brain)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Tissue Lysis Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% Triton X-100

-

1 mM EDTA

-

1 mM EGTA

-

-

This compound (Mesna)

-

Protease inhibitor cocktail

-

Homogenizer (optional)

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Tissue Preparation:

-

Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to prevent protein degradation.

-

-

Lysis Buffer Preparation:

-

Prepare the required volume of Tissue Lysis Buffer.

-

Immediately before use, add Mesna to a final concentration of 10-20 mM.

-

Add protease inhibitors to the lysis buffer.

-

-

Tissue Homogenization:

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

-

Transfer the powdered tissue to a pre-chilled tube containing an appropriate volume of ice-cold Tissue Lysis Buffer with Mesna (e.g., 1 mL per 100 mg of tissue).

-

Further homogenize the sample using a mechanical homogenizer if necessary.

-

-

Incubation and Lysis:

-

Incubate the homogenate on a rotator or rocker for 1-2 hours at 4°C.

-

-

Clarification:

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, avoiding the lipid layer (if present) and the pellet.

-

-

Quantification and Storage:

-

Determine the protein concentration and store the lysate at -80°C.

-

Visualizations

Caption: General workflow for protein extraction using a Mesna-containing lysis buffer.

Caption: Mechanism of disulfide bond reduction by Mesna.

Concluding Remarks

The use of this compound (Mesna) in protein extraction protocols presents a promising alternative to traditional reducing agents. Its odorless nature and stability offer practical advantages in the laboratory. While its application in initial cell lysis is not as widely documented as its role in protein refolding, the provided protocols, based on established principles, offer a solid foundation for researchers to explore the benefits of Mesna in their specific protein extraction workflows. As with any protocol, empirical optimization is key to achieving the best results in terms of protein yield, purity, and functionality for downstream analyses.

References

- 1. biocompare.com [biocompare.com]

- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]

Application Notes and Protocols: Utilizing Mesna for Enhanced Protein Refolding and Stability

Audience: Researchers, scientists, and drug development professionals engaged in protein purification, refolding, and formulation.

Introduction:

Protein aggregation is a significant challenge in the development and manufacturing of protein-based therapeutics and in vitro protein studies. While various strategies exist to mitigate aggregation, the use of specific chemical agents can be crucial for maintaining protein stability. Mesna (2-sulfanylethanesulfonate), particularly in conjunction with its oxidized form, diMESNA (2,2-dithiobis(ethanesulfonate)), serves a specialized role in this area. It is not a classical chemical chaperone but rather a component of a potent redox buffer system that facilitates the correct folding of proteins containing disulfide bonds, thereby preventing aggregation that arises from incorrect disulfide pairing.

This document provides detailed application notes and protocols for the use of a Mesna/diMESNA redox couple in the refolding of disulfide-containing proteins, a critical step for ensuring their structural integrity and biological activity.

Application Notes

Mesna's primary application in this context is as the reducing agent in a Mesna/diMESNA redox buffer. This system is particularly advantageous for the refolding of recombinant proteins expressed in reducing environments, such as the cytoplasm of E. coli, where disulfide bond formation is not properly facilitated.

Mechanism of Action:

The Mesna/diMESNA redox couple provides a controlled redox environment that promotes the correct formation of intramolecular disulfide bonds. It facilitates the shuffling of incorrect disulfide bonds until the native, most stable conformation is achieved. This process is crucial because misfolded proteins with incorrect disulfide bridges are prone to aggregation. A study has shown that a redox buffer consisting of Mesna and diMESNA has a refolding efficiency comparable to that of the commonly used glutathione (GSH/GGSSG) system.[1][2]

Key Advantages:

-

High Refolding Efficiency: The Mesna/diMESNA redox couple has demonstrated refolding efficiencies for proteins like Ribonuclease A that are comparable to traditional glutathione-based buffers.[1][2]

-

Compatibility with Purification Systems: This redox system is compatible with affinity chromatography systems, such as chitin columns used for intein-mediated protein purification. This allows for simultaneous on-column cleavage, refolding, and generation of a C-terminal thioester, streamlining the protein production process.[1][2]

-

Stability of Thioesters: For applications involving native chemical ligation, the Mesna/diMESNA system effectively prevents the loss of a protein's C-terminal thioester functionality during refolding.[1][2]

Quantitative Data Summary

The following table summarizes the comparative refolding efficiency of the Mesna/diMESNA redox buffer.

| Protein Model | Redox Buffer | Refolding Conditions | Outcome | Reference |

| Ribonuclease A | 3 mM MESNA / 1 mM diMESNA | Dilution of unfolded protein into refolding buffer | Refolding efficiency comparable to the glutathione redox couple. | [1][2] |

| Ribonuclease A | Glutathione Redox Buffer | Standard refolding protocols | Standard for comparison of refolding efficiency. | [1] |

Experimental Protocols

Protocol 1: Preparation of Mesna/diMESNA Refolding Buffer

This protocol describes the preparation of a standard Mesna/diMESNA redox refolding buffer.

Materials:

-

Mesna (Sodium 2-sulfanylethanesulfonate)

-

diMESNA (2,2'-Dithiobis(ethane-1-sulfonate) disodium salt)

-

Buffer components (e.g., Tris-HCl, NaCl)

-

Purified water

-

pH meter

Procedure:

-

Prepare the desired base buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl) and adjust the pH to the optimal range for the target protein (typically pH 7.5-8.5).

-

For a 3:1 Mesna:diMESNA ratio, dissolve Mesna to a final concentration of 3 mM.

-

Add diMESNA to a final concentration of 1 mM.

-

Stir the solution until all components are fully dissolved.

-

Verify the final pH and adjust if necessary.

-

Filter-sterilize the buffer using a 0.22 µm filter.

-

Store the buffer at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: On-Column Refolding of a Disulfide-Containing Protein

This protocol outlines a general procedure for the simultaneous purification and refolding of a recombinant protein with a C-terminal intein tag on a chitin affinity column.

Materials:

-

Chitin affinity column

-

E. coli lysate containing the intein-fusion protein

-

Column Equilibration Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 8.0)

-

Refolding and Cleavage Buffer (Equilibration buffer containing 3 mM MESNA and 1 mM diMESNA)

-

Elution Buffer (e.g., Equilibration buffer with a specific elution agent if needed, though cleavage elutes the target)

-

SDS-PAGE analysis reagents

Procedure:

-

Column Preparation: Equilibrate the chitin affinity column with 5-10 column volumes of Equilibration Buffer.

-

Protein Loading: Load the clarified E. coli lysate containing the intein-fusion protein onto the equilibrated column.

-

Washing: Wash the column with 10-15 column volumes of Equilibration Buffer to remove unbound proteins.

-

On-Column Refolding and Cleavage:

-

Flush the column with 2-3 column volumes of the Refolding and Cleavage Buffer.

-

Stop the flow and incubate the column at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 16-48 hours) to allow for intein-mediated cleavage and protein refolding. The optimal time and temperature should be determined empirically for each protein.

-

-

Elution: Elute the now-refolded target protein (with a C-terminal MESNA-thioester) from the column by collecting the flow-through after the incubation period. Continue to wash the column with 2-3 column volumes of Equilibration Buffer and collect the fractions.

-

Analysis: Analyze the collected fractions using SDS-PAGE to confirm the purity and cleavage of the target protein. The biological activity of the refolded protein should be assessed using a relevant functional assay.

Visualizations

Caption: Workflow for on-column protein refolding using a Mesna/diMESNA redox buffer.

Caption: Role of Mesna/diMESNA in preventing aggregation via correct disulfide bond formation.

References

Application Notes and Protocols for Utilizing Mesna to Maintain a Protein's Reduced State

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the reduced state of cysteine residues in proteins is crucial for preserving their structure, function, and stability. Unwanted disulfide bond formation can lead to aggregation, loss of activity, and reduced therapeutic efficacy.[1] While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents, 2-mercaptoethane sodium sulfonate (Mesna) presents a viable alternative with distinct properties.[1][2] Mesna is a thiol-containing compound that can effectively maintain proteins in a reduced state through thiol-disulfide exchange reactions.[3] This document provides detailed application notes and protocols for the use of Mesna in maintaining the reduced state of proteins for research and drug development purposes.

Mechanism of Action

Mesna's protective effect on proteins stems from its free sulfhydryl group, which acts as a reducing agent. It participates in thiol-disulfide exchange reactions, reducing disulfide bonds within or between protein molecules and becoming oxidized in the process to its disulfide form, dimesna.[2] This equilibrium can be represented as:

2 R-SH (Mesna) + P-S-S-P (Oxidized Protein) ⇌ R-S-S-R (Dimesna) + 2 P-SH (Reduced Protein)

The continuous presence of an excess of reduced Mesna shifts the equilibrium towards the reduced protein state, thereby preventing re-oxidation.

Data Presentation

Properties of Mesna

| Property | Value | Reference |

| Chemical Name | 2-mercaptoethane sodium sulfonate | [3] |

| Molecular Formula | C₂H₅NaO₃S₂ | |

| Molecular Weight | 164.18 g/mol | |

| Form | White, hygroscopic powder | |

| Solubility | Highly soluble in water |

Recommended Working Concentrations

The optimal concentration of Mesna will be protein-dependent. The following table provides starting concentrations for various applications based on existing literature for related compounds and applications.

| Application | Recommended Starting Concentration | Notes | Reference |

| Short-term storage (4°C) | 1-5 mM | To prevent oxidation during routine handling and storage for up to one week. | |

| Long-term storage (-80°C) | 1-2 mM | To maintain the reduced state during freeze-thaw cycles and long-term storage. | |

| Enzymatic Assays | 0.5-2 mM | Concentration should be optimized to not interfere with the assay. A no-Mesna control is essential. | |

| Protein Purification | 1-5 mM | Can be included in lysis, wash, and elution buffers to prevent oxidation and aggregation.[1] | |

| Protein Refolding (as a redox couple) | 3-30 mM Mesna / 1-10 mM dimesna | The ratio of reduced to oxidized Mesna is critical for proper disulfide bond formation.[4][5] |

Experimental Protocols

Preparation of Mesna Stock Solution

Materials:

-

Mesna powder

-

High-purity, deoxygenated water or buffer (e.g., phosphate, Tris)

-

Sterile, airtight container

Protocol:

-

To minimize oxidation to dimesna, prepare the stock solution using deoxygenated water or buffer. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Weigh out the required amount of Mesna powder in a sterile container.

-

Add the deoxygenated solvent to the desired final concentration (e.g., 1 M).

-

Mix gently until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C in airtight tubes to minimize exposure to air.[2]

Protocol for Maintaining Protein Reduction During Storage

Materials:

-

Purified protein solution

-

1 M Mesna stock solution

-

Storage buffer

Protocol:

-

Thaw an aliquot of the 1 M Mesna stock solution.

-

Add the Mesna stock solution to your protein solution to the desired final concentration (e.g., 1-5 mM).

-

Mix gently by pipetting or inverting the tube.

-

Aliquot the protein-Mesna solution for single-use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at the appropriate temperature (4°C for short-term, -80°C for long-term).

Protocol for Assessing the Reduced State of Proteins using Ellman's Reagent

This protocol allows for the quantification of free sulfhydryl groups in a protein sample, providing an indication of its reduced state.[6][7]

Materials:

-

Protein sample with and without Mesna

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) stock solution (e.g., 10 mM in 0.1 M phosphate buffer, pH 7.4)

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Cysteine or another thiol standard for generating a standard curve

-

Spectrophotometer

Protocol:

-

Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).

-

In a microplate or cuvette, add your protein sample (at a known concentration) to the reaction buffer.

-

Add the DTNB stock solution to a final concentration of 0.1 mM.

-

Incubate the reaction at room temperature for 15 minutes, protected from light.

-

Measure the absorbance at 412 nm.[7]

-

The concentration of free thiols can be calculated using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹) or by using the standard curve.[7]

-

Compare the free thiol concentration in your protein sample with and without Mesna to assess its effectiveness in maintaining the reduced state.

Mandatory Visualizations

Caption: Mechanism of Mesna in maintaining a protein's reduced state.

Caption: Experimental workflow for using Mesna to maintain protein reduction.

Stability and Considerations

-

pH: Mesna is more stable in acidic to neutral solutions. At alkaline pH (e.g., pH 8), its decomposition increases over time.[2]

-

Oxygen Sensitivity: Mesna in solution is susceptible to oxidation by atmospheric oxygen, forming dimesna. It is crucial to minimize air exposure during preparation and storage.[2]

-

Assay Interference: As a thiol-containing compound, Mesna can interfere with assays that are sensitive to reducing agents. For example, Mesna can produce a false positive in urinary ketone tests.[8] It is essential to run appropriate controls to account for any potential interference.

-

Compatibility: Mesna is generally compatible with common biological buffers. However, its compatibility with specific proteins and assay components should be empirically determined.

Conclusion

Mesna is a valuable tool for maintaining the reduced state of proteins, thereby preventing aggregation and preserving biological activity. By following the protocols outlined in these application notes, researchers can effectively utilize Mesna in their experimental workflows. The provided starting concentrations and validation methods will aid in optimizing the use of Mesna for specific proteins and applications in research and drug development.

References

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. publications.ashp.org [publications.ashp.org]

- 3. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ellman’s reagent assay [bio-protocol.org]

- 7. youtube.com [youtube.com]